molecular formula C13H26O3 B14374810 Methyl 2-methyl-3-(octyloxy)propanoate CAS No. 90177-67-6

Methyl 2-methyl-3-(octyloxy)propanoate

Cat. No.: B14374810
CAS No.: 90177-67-6
M. Wt: 230.34 g/mol
InChI Key: JKUKHMOIFOBTCW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(octyloxy)propanoate (C₁₃H₂₄O₃) is a branched ester featuring a long-chain octyloxy group at the 3-position of the propanoate backbone. This compound is characterized by its hydrophobic alkyl chain, which enhances solubility in non-polar solvents and influences its physicochemical behavior.

The octyloxy substituent likely confers applications in materials science, such as plasticizers, surfactants, or components in organic electronics (e.g., polymer-fullerene blends for photovoltaic devices) . Its structural flexibility and tunable properties make it a candidate for comparative studies with related esters.

Properties

CAS No.

90177-67-6

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

methyl 2-methyl-3-octoxypropanoate

InChI

InChI=1S/C13H26O3/c1-4-5-6-7-8-9-10-16-11-12(2)13(14)15-3/h12H,4-11H2,1-3H3

InChI Key

JKUKHMOIFOBTCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-(octyloxy)propanoate typically involves the esterification of 2-methyl-3-(octyloxy)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(octyloxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-methyl-3-(octyloxy)propanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 2-methyl-3-(octyloxy)propanoic acid and methanol.

    Reduction: 2-methyl-3-(octyloxy)propanol.

    Transesterification: A different ester and alcohol depending on the reacting alcohol.

Scientific Research Applications

Methyl 2-methyl-3-(octyloxy)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(octyloxy)propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The table below compares Methyl 2-methyl-3-(octyloxy)propanoate with structurally similar compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties/Applications References
This compound (Target) C₁₃H₂₄O₃ 228.30* Octyloxy (C₈H₁₇O) Hydrophobicity; potential use in organic electronics
Methyl 2-methyl-3-(triisopropylsilyloxy)propanoate C₁₄H₃₀O₃Si 286.47 Triisopropylsilyloxy Bulky protecting group; stereochemical applications
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate C₉H₁₉NO₂ 173.25 Isobutylamino (C₄H₁₀N) Amine functionality; building block for peptidomimetics
Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate C₁₁H₁₈O₃ 198.26 2-Oxocyclohexyl Ketone-containing ester; lab reagent
Methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-2-methyl-3-(p-tolyl)propanoate C₂₁H₂₁NO₄ 351.40 p-Tolyl and dioxoisoindolinyl Chiral synthesis; pharmaceutical intermediates

*Calculated based on molecular formula.

Key Observations:
  • Substituent Impact: The octyloxy group in the target compound provides significant hydrophobicity compared to polar groups like amines (e.g., ) or ketones (e.g., ). This property aligns it with applications requiring non-polar solvents or lipid-like behavior.
  • Molecular Weight: The target compound’s molecular weight (228.30 g/mol) is intermediate between smaller analogs (e.g., 173.25 g/mol for the amino derivative ) and bulkier silyl-protected esters (286.47 g/mol ).

Physicochemical and Functional Comparisons

Solubility and Reactivity:
  • The octyloxy chain enhances lipid solubility, making the target compound more compatible with organic polymers (e.g., P3HT in photovoltaic blends ) compared to hydrophilic derivatives like the amino-substituted analog .
  • Silyl-protected analogs (e.g., triisopropylsilyloxy ) exhibit higher steric hindrance, reducing reactivity in nucleophilic substitutions but improving stability in acidic conditions.

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